2,3,5,6-tetramethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Overview
Description
Scientific Research Applications
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds are significant in the therapy of bacterial infections and diseases caused by microorganisms. They have been utilized as the main therapy against bacterial infections before the introduction of penicillin. The sulfonamide group is found in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. The diversity in the application of sulfonamides highlights their importance and potential in developing valuable drugs for various conditions such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).
Resistance and Environmental Impact
The widespread use of sulfonamides has led to the emergence of resistance in various bacteria, posing challenges for their efficacy. Studies on resistance genes in bacteria like Salmonella spp. have shown high rates of resistance to sulfonamides, underlining the need for ongoing research into new sulfonamide compounds and resistance mechanisms (Pavelquesi et al., 2021).
Pharmaceutical and Medicinal Significance
Sulfonamides, with their broad spectrum of pharmacological properties, continue to be a hot topic in medicinal chemistry. Their role in treating various diseases, including microbial infections, cancer, and chronic conditions, highlights their significance in drug discovery and development (Azevedo-Barbosa et al., 2020).
Mechanism of Action
Target of Action
A related compound, isopropenylboronic acid pinacol ester, is used in palladium-catalyzed suzuki-miyaura cross-coupling processes . This suggests that the compound might interact with similar targets.
Mode of Action
Considering the structural similarity with isopropenylboronic acid pinacol ester, it might be involved in similar chemical reactions such as palladium-catalyzed suzuki-miyaura cross-coupling processes .
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-prop-2-enylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-6-7-14-17(15,16)13-11(4)9(2)8-10(3)12(13)5/h6,8,14H,1,7H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIFOWDIWBZRFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212782 | |
Record name | 2,3,5,6-Tetramethyl-N-2-propen-1-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
731002-01-0 | |
Record name | 2,3,5,6-Tetramethyl-N-2-propen-1-ylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731002-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetramethyl-N-2-propen-1-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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